4-Bromo-5-methoxythiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methoxythiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6-5(7)2-4(3-8)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVVHCEXSTWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 5 Methoxythiophene 2 Carbaldehyde
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-bromo-5-methoxythiophene-2-carbaldehyde suggests several possible synthetic routes. The primary disconnections can be made at the C-C bond of the formyl group and the C-Br bond.
One logical disconnection is the removal of the formyl group, leading to the precursor 4-bromo-5-methoxythiophene. This transformation can be achieved in the forward sense via a formylation reaction, such as the Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). commonorganicchemistry.comorganic-chemistry.org
A second key disconnection involves the carbon-bromine bond. This suggests that the target molecule could be synthesized from 5-methoxythiophene-2-carbaldehyde (B58258) via electrophilic bromination. The directing effects of the methoxy (B1213986) and aldehyde groups will be crucial in achieving the desired regioselectivity at the 4-position.
An alternative retrosynthetic approach would involve constructing the substituted thiophene (B33073) ring from acyclic precursors, though this is generally a more complex undertaking for this specific substitution pattern. Therefore, the most plausible strategies involve the functionalization of a pre-formed thiophene ring.
Precursor Chemistry and Starting Materials Selection
Derivatization from Thiophene Scaffolds
Thiophene itself can serve as a foundational starting material. A multi-step synthesis could involve the sequential introduction of the methoxy, bromo, and carbaldehyde groups. However, controlling the regioselectivity of these additions on an unsubstituted thiophene ring can be challenging and may lead to isomeric mixtures. Therefore, starting with a pre-functionalized thiophene is often a more efficient strategy.
Synthesis from simpler thiophene precursors via electrophilic aromatic substitution
A more direct approach begins with simpler, commercially available thiophene precursors. For instance, 3-methoxythiophene (B46719) could be a viable starting point. Electrophilic aromatic substitution reactions, such as bromination and formylation, could then be employed to introduce the remaining functional groups. The inherent directing effects of the methoxy group on the thiophene ring would play a critical role in the outcome of these reactions.
Utility of 5-Methoxythiophene-2-carbaldehyde as a Precursor
Perhaps the most convergent and efficient route utilizes 5-methoxythiophene-2-carbaldehyde as the immediate precursor. This compound already possesses two of the three required functional groups in the correct relative positions. The synthesis of the target molecule is then reduced to a single, regioselective bromination step. The commercial availability of this precursor makes this a highly attractive option for laboratory-scale synthesis.
Detailed Synthetic Routes and Optimized Reaction Conditions
Based on the retrosynthetic analysis and precursor evaluation, the most promising synthetic strategy involves the bromination of 5-methoxythiophene-2-carbaldehyde.
Halogenation Strategies: Bromination at the 4-Position
The introduction of a bromine atom at the 4-position of 5-methoxythiophene-2-carbaldehyde is the key final step in this synthetic sequence. This is an electrophilic aromatic substitution reaction. The methoxy group at the 5-position is an activating, ortho-, para-directing group, while the carbaldehyde at the 2-position is a deactivating, meta-directing group. In the case of thiophene, the positions are numbered sequentially around the ring. The methoxy group strongly activates the adjacent 4-position for electrophilic attack. The aldehyde group, being deactivating, will direct incoming electrophiles away from the 3-position and, to a lesser extent, the 5-position (which is already substituted). Therefore, the electronic effects of the substituents synergize to favor bromination at the 4-position.
A common and effective brominating agent for this type of transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or acetic acid, often at room temperature or with gentle heating. The use of NBS is advantageous as it provides a low concentration of bromine in the reaction mixture, which can help to minimize side reactions and improve regioselectivity.
| Reagent | Solvent | Temperature | Typical Yield | Reference Example for a similar transformation |
| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | Room Temp. | Moderate to Good | Bromination of a substituted thiophene. mdpi.com |
| Bromine (Br₂) | Acetic Acid | 0 °C to Room Temp. | Variable | Bromination of a thiophene derivative. bg.ac.rs |
An alternative, though less common for this specific substrate, would be the use of elemental bromine in a solvent like acetic acid. However, this method can be less selective and may lead to over-bromination or other side products.
For a different synthetic approach, the Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgrsc.orgcambridge.orgchemistrysteps.comwikipedia.org If one were to start from 3-methoxythiophene, a Vilsmeier-Haack formylation would likely occur at the 2-position due to the activating effect of the methoxy group. Subsequent bromination would then need to be regioselective for the 4-position.
Another strategy involves the use of organometallic intermediates. For instance, a bromo-methoxy-thiophene precursor could be subjected to lithium-halogen exchange followed by quenching with DMF to introduce the aldehyde group. commonorganicchemistry.comresearchgate.netthieme-connect.demdpi.comthieme-connect.de This method offers a high degree of regiocontrol, as the position of the formyl group is determined by the initial position of the halogen.
| Reaction Type | Reagents | Key Features | Reference Example for a similar transformation |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Formylation of electron-rich rings. | Formylation of 3-methoxybenzo[b]thiophene. rsc.org |
| Lithiation and Formylation | n-BuLi or s-BuLi, then DMF | Regiocontrolled formylation via a lithiated intermediate. | Formylation of a bromo-dimethoxy benzene (B151609). researchgate.net |
Direct Bromination Approaches
Direct bromination of a pre-existing 5-methoxythiophene-2-carbaldehyde intermediate is a potential synthetic route. The methoxy group at the 5-position and the formyl group at the 2-position are both ortho-, para-directing. However, the methoxy group is a stronger activating group than the formyl group, which is deactivating. This would likely direct the incoming electrophile (bromine) to the 3 and 4-positions. The challenge lies in achieving regioselectivity for the 4-position over the 3-position.
Common brominating agents for such reactions include N-bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of solvent and reaction conditions can influence the regioselectivity of the bromination. For instance, using NBS in a non-polar solvent at low temperatures might favor the desired isomer. However, a mixture of isomers is often obtained, necessitating purification.
A hypothetical direct bromination is presented in the table below, based on typical conditions for thiophene bromination.
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Putative Yield of 4-Bromo Isomer |
| 5-methoxythiophene-2-carbaldehyde | N-Bromosuccinimide (NBS) | Acetonitrile (B52724)/Water | 25 | Moderate |
| 5-methoxythiophene-2-carbaldehyde | Bromine (Br₂) | Acetic Acid | 0-25 | Low to Moderate |
Note: These are illustrative yields as specific literature data for this reaction is not available.
Regioselective Bromination Methodologies
To overcome the potential lack of selectivity in direct bromination, regioselective methods are preferred. One such strategy involves the use of a directing group or a multi-step synthesis that precisely places the bromine atom at the 4-position. For instance, starting with a thiophene derivative that has a blocking group at the 3-position would direct bromination to the 4-position. Subsequent removal of the blocking group would yield the desired intermediate.
Another approach is the use of specific reagents that favor bromination at less activated positions. For example, the use of a bulky brominating agent might sterically hinder attack at the more accessible 3-position, thereby favoring the 4-position.
Formylation and Methoxylation Protocols
Alternative synthetic strategies involve the introduction of the formyl and methoxy groups onto a pre-brominated thiophene core.
Formylation of Bromo-methoxythiophenes
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. researchgate.netacsgcipr.orgwikipedia.orgijpcbs.comorganic-chemistry.orgrsc.org This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). researchgate.netacsgcipr.orgwikipedia.orgijpcbs.comorganic-chemistry.orgrsc.org Starting with 3-bromo-2-methoxythiophene, the Vilsmeier-Haack reaction would be expected to introduce the formyl group at the 5-position, which is activated by the methoxy group and sterically accessible. To obtain the desired 2-carbaldehyde, one would need to start with a thiophene derivative where the 5-position is blocked, thus directing formylation to the 2-position.
A plausible reaction is outlined below:
| Starting Material | Reagents | Solvent | Temperature (°C) | Putative Yield |
| 3-Bromo-2-methoxythiophene (with 5-position blocked) | POCl₃, DMF | 1,2-Dichloroethane | 0-80 | Good to Excellent |
Note: Yields are estimated based on typical Vilsmeier-Haack reactions on thiophene derivatives.
Methoxylation of Bromo-formylthiophenes
The introduction of the methoxy group can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-brominated precursor, such as 4,5-dibromothiophene-2-carbaldehyde. lumenlearning.comlibretexts.orglibretexts.org The presence of the electron-withdrawing formyl group activates the thiophene ring towards nucleophilic attack. Sodium methoxide (B1231860) in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) is a common reagent for such transformations. The selectivity of the methoxylation at the 5-position over the 4-position would depend on the relative activation of these positions by the formyl group. Generally, the position para to the electron-withdrawing group is more activated.
A representative methoxylation reaction is detailed in the following table:
| Starting Material | Reagent | Solvent | Temperature (°C) | Putative Yield |
| 4,5-Dibromothiophene-2-carbaldehyde | Sodium Methoxide | DMF | 80-120 | Moderate to Good |
Note: Yields are based on analogous nucleophilic aromatic substitution reactions on activated aromatic systems.
Green Chemistry Principles in Synthetic Route Design and Implementation
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign processes. nih.gov Key considerations include the use of less hazardous reagents, atom economy, and the reduction of waste.
For the bromination step, traditional methods often use elemental bromine, which is highly toxic and corrosive. Greener alternatives include the use of solid brominating agents like N-bromosuccinimide, which is easier to handle. cambridgescholars.com Furthermore, catalytic bromination methods that use a bromide salt with a green oxidant, such as hydrogen peroxide, are being developed. researchgate.net The use of environmentally friendly solvents like water or ethanol, where possible, is also a key aspect of green synthesis. nih.govresearchgate.net
In the context of formylation, the classical Vilsmeier-Haack reaction generates stoichiometric amounts of phosphorus-containing waste. Catalytic versions of this reaction are being explored to minimize waste.
Scale-Up Considerations and Process Optimization for Laboratory Synthesis
Scaling up the synthesis of this compound from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Process Optimization: Each step of the chosen synthetic route should be optimized. This includes fine-tuning reaction parameters such as temperature, reaction time, and stoichiometry of reagents to maximize yield and minimize the formation of byproducts. For instance, in a Suzuki-Miyaura cross-coupling reaction, which could be used to introduce a substituent, the choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and turnover numbers. nih.govrsc.orgntnu.no
Heat and Mass Transfer: Reactions that are exothermic, such as some bromination and formylation reactions, require efficient heat management on a larger scale to prevent runaway reactions. The choice of reactor and stirring efficiency are important to ensure proper mixing and heat dissipation.
Work-up and Purification: The isolation and purification of the product need to be scalable. Extraction and crystallization are generally preferred over chromatography for large-scale production due to cost and efficiency. The development of a robust crystallization procedure is often a key step in process optimization.
Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is paramount. This includes understanding the thermal stability of intermediates and the potential for hazardous side reactions.
The following table summarizes key considerations for scaling up the synthesis:
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor |
| Heating/Cooling | Heating mantle, ice bath | Thermofluid in reactor jacket |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Purification | Column chromatography | Crystallization, distillation, extraction |
| Safety | Fume hood | Process safety management, HAZOP analysis |
By carefully addressing these aspects, a laboratory-scale synthesis can be successfully and safely scaled up to produce larger quantities of this compound.
Chemical Reactivity and Derivatization of 4 Bromo 5 Methoxythiophene 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The formyl (aldehyde) group at the C2 position of the thiophene (B33073) ring is a primary site for a variety of nucleophilic addition and condensation reactions. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of this group is modulated by the electronic effects of the thiophene ring and its substituents. smolecule.com
Nucleophilic Additions to the Carbonyl
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This class of reactions typically involves the initial attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
Common nucleophilic addition reactions applicable to 4-Bromo-5-methoxythiophene-2-carbaldehyde include:
Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents, R-MgBr) results in the formation of secondary alcohols. For example, reacting the aldehyde with methylmagnesium bromide would yield 1-(4-Bromo-5-methoxythiophen-2-yl)ethanol.
Organolithium Reactions: Organolithium reagents (R-Li) react similarly to Grignard reagents to produce secondary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with an acid catalyst yields a cyanohydrin, which is a valuable intermediate for the synthesis of alpha-hydroxy acids and amino acids.
Acetal Formation: In the presence of an acid catalyst, the aldehyde reacts with two equivalents of an alcohol to form an acetal. This reaction is often used to protect the aldehyde group during reactions at other sites of the molecule.
The electron-donating methoxy (B1213986) group on the thiophene ring can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted thiophene-2-carbaldehyde, potentially slowing the rate of nucleophilic attack. smolecule.com Conversely, the electron-withdrawing bromo group can counteract this effect. smolecule.com
Reductions and Oxidations of the Formyl Moiety
The aldehyde functional group can be readily reduced to a primary alcohol or a methyl group, or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.
Reduction Reactions:
To an Alcohol: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com This transformation yields (4-Bromo-5-methoxythiophen-2-yl)methanol.
To a Methyl Group (Deoxygenation): More rigorous reduction conditions can convert the aldehyde to a methyl group. Common methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). These reactions would produce 4-Bromo-2-methyl-5-methoxythiophene.
Oxidation Reactions:
To a Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-Bromo-5-methoxythiophene-2-carboxylic acid. wikipedia.org This is a common transformation for thiophene aldehydes. wikiwand.com A variety of oxidizing agents can be employed, including:
Potassium permanganate (B83412) (KMnO₄)
Chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium. smolecule.com
Silver oxide (Ag₂O), often used in the Tollens' test.
The resulting carboxylic acid is a versatile intermediate for the synthesis of esters, amides, and acid chlorides. wikipedia.org
Condensation Reactions for Schiff Base and Imine Formation
Like other aldehydes, this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. smolecule.comresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. nih.gov
The general reaction is: Thiophene-CHO + R-NH₂ ⇌ Thiophene-CH=N-R + H₂O
This reaction is typically catalyzed by acid and is reversible. A wide variety of primary amines (aliphatic and aromatic) can be used, allowing for the synthesis of a diverse library of thiophene-based Schiff bases. These compounds are of interest in coordination chemistry and medicinal chemistry due to the biological activities associated with the imine group. researchgate.netnih.gov
Wittig, Horner–Wadsworth–Emmons, and Related Olefination Reactions
Olefination reactions are powerful tools for converting carbonyl compounds into alkenes (olefins), and they are highly applicable to this compound for the synthesis of vinyl-thiophene derivatives.
The Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comwikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org A key advantage is the unambiguous placement of the new double bond. libretexts.org Non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org
The Horner–Wadsworth–Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide. wikipedia.orgyoutube.com This reaction generally offers excellent stereoselectivity, producing predominantly (E)-alkenes. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org A significant practical advantage is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. wikipedia.orgalfa-chemistry.com The reaction mechanism involves nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an oxaphosphetane intermediate which then eliminates to give the alkene. wikipedia.orgnrochemistry.com
These olefination reactions provide a robust method for extending the carbon chain and introducing conjugated double bonds, creating precursors for polymers and other advanced materials.
Reactivity of the Bromo-Substituent
The bromine atom at the C4 position is a key handle for introducing molecular complexity through cross-coupling reactions. Its position adjacent to the electron-donating methoxy group and on the electron-rich thiophene ring influences its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. nih.gov The bromo-substituent on this compound serves as an excellent electrophilic partner in these transformations. The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov
Several key cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: This reaction couples the bromo-thiophene with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. harvard.edu It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. Research on the closely related 4,5-dibromothiophene-2-carboxaldehyde has demonstrated that regioselective Suzuki couplings can be achieved, highlighting the feasibility of this reaction on the target molecule. nih.govnih.gov This allows for the synthesis of various 4-aryl- and 4-vinyl-5-methoxythiophene-2-carbaldehydes. nih.gov
Stille Coupling: This reaction involves the coupling of the bromo-thiophene with an organostannane (organotin) reagent. organic-chemistry.org The Stille reaction is highly versatile and tolerates many functional groups, but a major drawback is the toxicity of the tin reagents. organic-chemistry.orgharvard.edu It has been effectively used for the preparation of thiophene oligomers and polymers. jcu.edu.au
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-thiophene and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net It is a highly efficient method for synthesizing aryl-alkynes, which are important precursors for various materials.
Heck Coupling: In this reaction, the bromo-thiophene is coupled with an alkene to form a substituted vinyl-thiophene.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromo-thiophene with an amine, providing access to N-aryl thiophenes.
The ability to perform these coupling reactions at the C4 position, while leaving the aldehyde group at C2 available for subsequent transformations, makes this compound a highly valuable and versatile bifunctional building block.
Magnesium-Halogen Exchange and Grignard Reagent Formation
The bromine atom of this compound can undergo magnesium-halogen exchange to form a thiophenyl-Grignard reagent. This transformation is typically achieved by treating the aryl bromide with an alkyl-Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), which is known to facilitate the exchange. nih.gov
The resulting Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles. This two-step sequence allows for the introduction of various functional groups at the C4 position of the thiophene ring. For instance, the intermediate Grignard reagent could be trapped with aldehydes or ketones to form secondary or tertiary alcohols, with carbon dioxide to yield a carboxylic acid, or with sources of electrophilic halogens to introduce a different halogen. researchgate.net The presence of the aldehyde group on the starting material requires the exchange reaction to be conducted at low temperatures to prevent the newly formed Grignard reagent from reacting intramolecularly or with another molecule of the starting aldehyde.
Lithium-Halogen Exchange and Organolithium Intermediates
Lithium-halogen exchange is a rapid and efficient method for converting aryl bromides into highly reactive aryllithium species. wikipedia.org The reaction is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edu The presence of the methoxy group on this compound may accelerate the exchange rate through chelation or inductive effects. wikipedia.org
The resulting 4-lithiated thiophene intermediate is a powerful nucleophile and base. As with the Grignard intermediate, it must be generated and reacted at low temperatures to avoid side reactions with the electrophilic aldehyde group. This organolithium species can be quenched with various electrophiles, providing access to a diverse range of 4-substituted thiophenes. The choice between magnesium-halogen and lithium-halogen exchange often depends on the desired subsequent reaction and functional group compatibility. nih.gov
Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Thiophene Ring
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. This reaction typically requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
The thiophene ring in this compound is considered electron-rich due to the sulfur heteroatom and the electron-donating methoxy group. The aldehyde group is electron-withdrawing, but it is positioned meta to the bromine atom. Therefore, the substrate is not strongly activated towards a classical SNAr mechanism. Direct displacement of the bromide by common nucleophiles under standard SNAr conditions is generally not expected to be an efficient process for this particular compound. More forcing conditions or the use of transition metal catalysis (as in the Buchwald-Hartwig amination) would typically be required to effect such a transformation.
Reactivity of the Methoxy-Substituent
The methoxy group (-OCH₃) at position 5 is a key functional group that can undergo specific reactions and significantly modulates the electronic character of the thiophene ring.
Cleavage Reactions of the Methoxy Group
The conversion of the methoxy group in thiophene derivatives to a hydroxyl group, known as O-demethylation, is a synthetically important transformation. However, this process can be challenging due to the stability of the methyl ether. chem-station.com For methoxythiophenes, several reagents are commonly employed for this ether cleavage, often requiring harsh conditions.
Common methods for demethylation that could be applicable to this compound include the use of strong Lewis acids or Brønsted acids. chem-station.com
Boron Tribromide (BBr₃): This is a powerful and frequently used reagent for cleaving aryl methyl ethers. The reaction mechanism involves the coordination of the strong Lewis acid BBr₃ to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group. chem-station.com This method is often effective even for relatively unreactive ethers, though its success with methoxythiophenes can be substrate-dependent. researchgate.net
Aluminum Trichloride (AlCl₃): Another strong Lewis acid, AlCl₃, can be used for demethylation, although its reactivity is generally lower than that of BBr₃. chem-station.com
Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic Brønsted acid reagent for ether cleavage. The reaction typically requires high temperatures and proceeds by protonation of the ether oxygen, followed by Sₙ2 attack by the bromide ion on the methyl group. chem-station.com
Thiol-based Reagents: In some cases, nucleophilic reagents such as sodium ethanethiolate (EtSNa) in a polar aprotic solvent like DMF can be effective for demethylation. researchgate.net
The choice of reagent would need to account for the sensitivity of the other functional groups on the ring, particularly the carbaldehyde, to the reaction conditions.
Table 1: Common Reagents for O-Demethylation of Methoxyarenes
| Reagent | Type | General Conditions |
|---|---|---|
| Boron Tribromide (BBr₃) | Lewis Acid | CH₂Cl₂, low temperature (-78 °C to rt) |
| Aluminum Trichloride (AlCl₃) | Lewis Acid | CH₂Cl₂ or MeNO₂, heating |
| Hydrobromic Acid (HBr) | Brønsted Acid | 47% aqueous solution, high temp. (~130°C) |
| Ethanethiol/NaH | Nucleophilic | DMF, elevated temperature (~90°C) |
Role of Methoxy Group in Electronic Activation/Deactivation of the Thiophene Ring
The methoxy substituent at position 5 plays a dual role in influencing the electron density of the thiophene ring. This duality arises from the competition between two electronic effects:
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the thiophene ring. This resonance donation increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. This effect is activating, making the ring more nucleophilic and more susceptible to attack by electrophiles.
Inductive Effect (-I): Oxygen is a highly electronegative atom, which causes it to withdraw electron density from the thiophene ring through the sigma bond. This inductive effect is deactivating, making the ring less nucleophilic.
Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring System
The trisubstituted nature of this compound leaves only one position available for substitution: the C3 position. The feasibility and regioselectivity of substitution at this position are dictated by the combined directing effects of the existing groups.
Regioselectivity and Directing Effects of Substituents
In electrophilic aromatic substitution (EAS), the rate and position of the reaction are heavily influenced by the substituents already present on the aromatic ring. lumenlearning.com Each substituent on this compound directs incoming electrophiles based on its electronic properties.
-OCH₃ (Methoxy) group at C5: As a strong resonance electron-donating group, it is a powerful activating group and an ortho, para-director. Relative to its position at C5, the ortho position is C4 (occupied) and the para position is C2 (occupied).
-Br (Bromo) group at C4: Halogens are deactivating due to their strong inductive effect but are ortho, para-directors because of their ability to stabilize the intermediate carbocation (arenium ion) through resonance. Relative to its position at C4, the ortho positions are C3 (vacant) and C5 (occupied). Thus, the bromo group directs incoming electrophiles to the C3 position.
-CHO (Carbaldehyde) group at C2: The aldehyde group is strongly electron-withdrawing through both induction and resonance. It is a powerful deactivating group and a meta-director. Relative to its position at C2, the meta positions are C4 (occupied) and C5 (occupied).
For nucleophilic aromatic substitution (SₙAr), the reaction is favored by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.netnih.gov The carbaldehyde group at C2 strongly deactivates the ring for EAS but would activate it for SₙAr, particularly for nucleophilic attack at positions C2 or C4, leading to the displacement of the carbaldehyde or bromo group.
Halogen-Dance Rearrangements (if applicable)
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researcher.lifewikipedia.org This rearrangement is well-documented for bromothiophenes. ias.ac.in
The mechanism typically involves the deprotonation of a ring proton by a strong base (like an organolithium reagent or lithium diisopropylamide, LDA) to form a thienyl anion. wikipedia.orgwhiterose.ac.uk This is followed by an intermolecular halogen-metal exchange, leading to the formation of a more thermodynamically stable anion, effectively causing the halogen to "dance" to a new position. wikipedia.orgwhiterose.ac.uk
In the case of this compound, a halogen dance rearrangement is plausible under strongly basic conditions. The only available ring proton is at the C3 position. Abstraction of this proton by a strong base would generate a carbanion at C3. The presence of the electron-withdrawing aldehyde group could influence the acidity of this proton. Subsequent rearrangement could potentially lead to the migration of the bromine atom from C4 to C3, if the resulting carbanion at C4 is more stable. The thermodynamic driving force for the reaction is the formation of the most stable aryl anion intermediate. wikipedia.org The interplay of the methoxy, bromo, and carbaldehyde substituents would determine the relative stability of the possible anionic intermediates and thus the feasibility and direction of a halogen dance. ias.ac.in
Applications As a Building Block in Complex Chemical Synthesis
The strategic placement of functional groups on the thiophene (B33073) ring of 4-Bromo-5-methoxythiophene-2-carbaldehyde makes it a highly versatile building block for the synthesis of a variety of complex chemical structures. The presence of the bromine atom allows for carbon-carbon bond formation through cross-coupling reactions, while the aldehyde group can participate in condensations and other transformations. The methoxy (B1213986) group, in turn, influences the electronic properties of the resulting molecules.
Synthesis of Advanced Heterocyclic Systems: Fused Thiophene Derivatives
Fused thiophene derivatives are a class of compounds with significant interest in materials science due to their extended π-conjugated systems, which often lead to desirable electronic and photophysical properties. This compound can be utilized as a key starting material in the construction of these fused systems. For instance, thieno[3,2-b]thiophene (B52689) derivatives, known for their applications as organic semiconductors, can be synthesized through multi-step reaction sequences that may involve precursors derived from functionalized thiophenes. nih.govresearchgate.netmdpi.com Synthetic strategies often involve intramolecular cyclization reactions where the aldehyde and a suitably positioned nucleophile on a neighboring ring react to form the fused heterocyclic core.
While direct examples utilizing this compound are not extensively documented in readily available literature, the principles of established synthetic routes for thienothiophenes suggest its potential. For example, a common approach involves the reaction of a 3-bromothiophene (B43185) derivative to build the fused ring system. mdpi.com The aldehyde functionality of this compound could be transformed into a group that facilitates such cyclizations.
Table 1: Examples of Fused Thiophene Derivatives and Their Potential Synthetic Precursors
| Fused Thiophene Derivative | Potential Synthetic Application | Relevant Synthetic Reactions |
| Thieno[3,2-b]thiophene | Organic field-effect transistors (OFETs) | Intramolecular cyclization, Cross-coupling reactions |
| Dithieno[3,2-b:2',3'-d]thiophene | Organic photovoltaics (OPVs) | Stille or Suzuki coupling followed by cyclization |
| Benzo[b]thieno[2,3-d]thiophene | Organic light-emitting diodes (OLEDs) | Condensation and annulation reactions |
Thiophene-Containing Macrocycles and Supramolecular Structures
Thiophene-containing macrocycles are large cyclic molecules that are of interest for their ability to act as hosts in supramolecular chemistry and for their unique electronic properties. The synthesis of these structures often relies on reactions that can form large rings efficiently, such as Glaser or Eglinton coupling of terminal alkynes, or metal-catalyzed cross-coupling reactions.
The aldehyde group of this compound can be converted to an alkyne through reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. This would introduce the necessary functionality for participation in macrocyclization reactions. Furthermore, the bromo-substituent allows for the use of this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to link multiple thiophene units together before a final ring-closing step. While specific examples detailing the use of this compound in macrocycle synthesis are not prominent, the functional handles it possesses are well-suited for established macrocyclization strategies.
New Heteroaromatic Scaffolds for Materials Science Research
The development of novel heteroaromatic scaffolds is crucial for advancing materials science, particularly in the field of organic electronics. These scaffolds form the core of new organic semiconductors, dyes, and sensors. This compound serves as a valuable precursor for creating such new molecular frameworks.
The combination of a reactive aldehyde and a bromine atom on the thiophene ring allows for a variety of synthetic transformations. For instance, the aldehyde can undergo condensation reactions with active methylene (B1212753) compounds to form new heterocyclic rings. The bromine atom can then be used in a subsequent step to introduce other aromatic or heteroaromatic units via cross-coupling reactions, leading to extended, conjugated systems. This modular approach enables the systematic tuning of the electronic and physical properties of the resulting materials. The synthesis of various heteroaromatic compounds often involves building upon core structures, and functionalized thiophenes are key components in this process. nih.gov
Precursor for Advanced Organic Materials
The demand for advanced organic materials with tailored properties for electronic and optoelectronic applications has driven the development of versatile molecular building blocks. This compound is one such precursor, offering a pathway to a range of functional organic materials.
Monomer in Conjugated Polymer Synthesis (e.g., Polythiophenes)
Polythiophenes are a well-studied class of conjugated polymers with applications in organic solar cells, transistors, and sensors. The properties of these polymers can be finely tuned by modifying the substituents on the thiophene repeating unit.
This compound can be envisioned as a monomer for the synthesis of polythiophenes through various polymerization techniques. One of the most powerful methods for synthesizing conjugated polymers is the Stille coupling reaction, which involves the palladium-catalyzed reaction between an organostannane and an organohalide. wiley-vch.de To be used in Stille polymerization, the aldehyde group of this compound would typically be protected or converted to a less reactive functional group. Subsequently, the bromine atom can participate in the polymerization. Alternatively, the bromine atom could be converted to a stannyl (B1234572) group, and the resulting monomer could be polymerized with a dibromo-co-monomer. The methoxy and protected-aldehyde substituents would then be incorporated into the polymer backbone, influencing its solubility, morphology, and electronic properties.
Building Block for Organic Semiconductors and Optoelectronic Materials
Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the semiconductor.
This compound is a valuable building block for the synthesis of small molecule and polymeric organic semiconductors. nih.gov The thiophene core is a common electron-rich unit in many high-performance organic semiconductors. The bromo and aldehyde functionalities allow for the facile introduction of other chemical moieties to create donor-acceptor architectures, which are often employed in organic solar cells to facilitate charge separation. For example, the aldehyde can be used to introduce electron-withdrawing groups, while the bromine can be used to couple the thiophene unit to other electron-donating or electron-accepting moieties. This modular design approach allows for the systematic optimization of the energy levels (HOMO and LUMO) and charge transport properties of the resulting organic semiconductor.
Precursor for Functional Dyes and Pigments
Thiophene-based compounds are integral to the development of a wide array of functional dyes, including azo dyes and conjugated polymers used as pigments. The electron-rich nature of the thiophene ring and the ability to introduce various functional groups make it a valuable scaffold for creating chromophores with tailored absorption and emission properties. These dyes find applications in textiles, organic light-emitting diodes (OLEDs), and solar cells.
Similarly, in the realm of pigment synthesis, thiophene units are often polymerized to create conjugated polymers with intense colors and high stability. The bromo- and aldehyde functionalities on this compound offer handles for polymerization reactions, such as Suzuki or Stille coupling. Nevertheless, specific instances of this monomer being employed for pigment production are not described in the reviewed literature.
Intermediate in the Total Synthesis of Natural Products and Bioactive Compounds
The thiophene moiety is a structural motif present in a number of natural products and bioactive molecules, prized for its unique electronic properties and its ability to mimic a benzene (B151609) ring in biological systems. Synthetic chemists often incorporate thiophene rings into complex molecular architectures to create analogs of natural products with potentially improved pharmacological properties.
Incorporation into Complex Molecular Architectures
The synthesis of complex, polycyclic natural products often relies on the strategic use of functionalized building blocks. A compound like this compound, with its distinct reactive sites, could theoretically serve as a linchpin in the assembly of intricate molecular frameworks. The aldehyde could be used for carbon-carbon bond formation through aldol (B89426) reactions, Wittig reactions, or other carbonyl chemistry, while the bromo-substituent allows for cross-coupling reactions to attach other molecular fragments. Despite this potential, a review of total synthesis literature does not reveal any published routes where this compound is explicitly used as an intermediate for constructing complex molecular architectures of natural products.
Strategy for Introducing Thiophene Moieties in Natural Product Analogs
The creation of natural product analogs containing thiophene rings is a common strategy in medicinal chemistry to explore structure-activity relationships. This approach can lead to compounds with enhanced potency, selectivity, or metabolic stability. While various thiophene-containing building blocks are employed for this purpose, the specific use of this compound to introduce a thiophene moiety into natural product analogs is not documented in the available scientific literature. Research in this area tends to utilize more readily available or synthetically accessible thiophene derivatives.
Computational and Theoretical Investigations of 4 Bromo 5 Methoxythiophene 2 Carbaldehyde
Spectroscopic Property Prediction and Correlation (for structural elucidation)
IR Vibrational Mode Analysis
Theoretical vibrational analysis, typically performed using DFT methods like B3LYP, allows for the prediction and assignment of infrared (IR) absorption bands. globalresearchonline.netscispace.com For 4-Bromo-5-methoxythiophene-2-carbaldehyde, the calculated vibrational frequencies help in assigning the fundamental modes of the molecule, which are directly related to the stretching, bending, and torsional motions of its constituent atoms. The thiophene (B33073) ring, along with its bromo, methoxy (B1213986), and carbaldehyde substituents, gives rise to a characteristic vibrational spectrum.
The assignments are based on the Potential Energy Distribution (PED) and comparison with known vibrational modes of similar substituted thiophenes. scispace.comepstem.netiosrjournals.org Key vibrational modes for this molecule are expected in distinct regions of the IR spectrum.
Aldehyde Group Vibrations: The C=O stretching vibration of the carbaldehyde group is one of the most intense and characteristic bands, typically appearing in the region of 1650-1700 cm⁻¹. The C-H stretching of the aldehyde group is expected around 2700-2800 cm⁻¹.
Thiophene Ring Vibrations: The aromatic C=C stretching vibrations within the thiophene ring generally occur in the 1350-1600 cm⁻¹ region. iosrjournals.org The position of these bands is sensitive to the nature and position of the substituents. iosrjournals.org C-H in-plane and out-of-plane bending vibrations also provide structural information. iosrjournals.org
C-S and C-Br Vibrations: The C-S stretching vibrations of the thiophene ring are typically found in the lower frequency region, often between 600 and 850 cm⁻¹. iosrjournals.orgjchps.com The C-Br stretching vibration is expected at an even lower wavenumber, generally below 600 cm⁻¹.
Methoxy Group Vibrations: The C-H stretching modes of the methyl group in the methoxy substituent are anticipated in the 2850-3000 cm⁻¹ range. The C-O stretching vibration of the methoxy group is also a key identifier.
Below is a table summarizing the predicted IR vibrational modes for this compound based on theoretical calculations and data from analogous compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Motion |
|---|---|---|
| C-H Stretch (Methyl) | 2950 - 3000 | Asymmetric stretching of C-H bonds in the methoxy group. |
| C-H Stretch (Methyl) | 2850 - 2950 | Symmetric stretching of C-H bonds in the methoxy group. |
| C-H Stretch (Aldehyde) | 2700 - 2800 | Stretching of the C-H bond of the formyl group. |
| C=O Stretch (Aldehyde) | 1660 - 1690 | Stretching of the carbonyl double bond. |
| C=C Stretch (Thiophene Ring) | 1500 - 1600 | Stretching vibrations of the carbon-carbon double bonds within the thiophene ring. iosrjournals.org |
| C-C Stretch (Thiophene Ring) | 1350 - 1450 | Stretching vibrations of the carbon-carbon single bonds within the thiophene ring. jchps.com |
| C-O Stretch (Methoxy) | 1200 - 1300 | Asymmetric stretching of the aryl-O-CH₃ bond. |
| C-S Stretch (Thiophene Ring) | 630 - 710 | Stretching of the carbon-sulfur bonds in the thiophene ring. jchps.com |
| C-Br Stretch | 500 - 600 | Stretching of the carbon-bromine bond. |
Mass Spectrometry Fragmentation Pattern Prediction
Predicting the fragmentation pattern in mass spectrometry involves identifying the likely cleavage points in the molecular ion ([M]⁺˙) generated upon electron impact. The fragmentation of this compound is directed by its functional groups: the thiophene ring, the aldehyde, the methoxy group, and the bromine atom. The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of similar intensity separated by 2 m/z units. miamioh.edu
The molecular ion of this compound (C₆H₅BrO₂S) has a molecular weight of approximately 221.07 g/mol . synblock.com The predicted fragmentation pathways are as follows:
Loss of a Hydrogen Radical: Alpha-cleavage adjacent to the carbonyl group can lead to the loss of the aldehydic hydrogen, forming a stable acylium ion ([M-H]⁺).
Loss of a Methyl Radical: Cleavage of the O-CH₃ bond in the methoxy group can result in the loss of a methyl radical (•CH₃), forming the [M-CH₃]⁺ ion.
Loss of a Formyl Radical: Cleavage of the bond between the thiophene ring and the aldehyde group can lead to the expulsion of a formyl radical (•CHO), resulting in the [M-CHO]⁺ ion.
Loss of a Bromine Radical: The C-Br bond can cleave to release a bromine radical (•Br), a common fragmentation pathway for bromo compounds, yielding the [M-Br]⁺ ion. miamioh.edu
Further Fragmentations: The primary fragment ions can undergo further decomposition. For example, the [M-CH₃]⁺ ion could subsequently lose carbon monoxide (CO) from the aldehyde group. Skeletal rearrangements of the thiophene ring can also occur, though these are often complex. researchgate.netarkat-usa.org
The following table details the predicted major fragments and their corresponding mass-to-charge ratios (m/z), assuming the ⁷⁹Br isotope for simplicity.
| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 220/222 | [C₆H₄BrO₂S]⁺ | [M-H]⁺: Loss of H radical from the aldehyde group. |
| 206/208 | [C₅H₂BrO₂S]⁺ | [M-CH₃]⁺: Loss of methyl radical from the methoxy group. |
| 192/194 | [C₅H₅BrOS]⁺ | [M-CHO]⁺: Loss of formyl radical. |
| 142 | [C₆H₅O₂S]⁺ | [M-Br]⁺: Loss of Br radical. |
| 178/180 | [C₄H₂BrOS]⁺ | [M-CH₃-CO]⁺: Subsequent loss of CO from the [M-CH₃]⁺ ion. |
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of organic molecules. For 4-Bromo-5-methoxythiophene-2-carbaldehyde, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structural integrity.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton, the methoxy (B1213986) group protons, and the single proton on the thiophene (B33073) ring. The chemical shift and multiplicity of the thiophene proton would be particularly informative for confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the thiophene ring, and the methoxy carbon.
Currently, no specific experimental ¹H or ¹³C NMR data for this compound has been found in the surveyed literature.
Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of this compound, which should correspond to its calculated molecular formula.
The fragmentation pattern observed in the mass spectrum would offer further structural insights. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
While predicted mass-to-charge ratios (m/z) for various adducts of this compound are available in databases like PubChemLite, experimental mass spectra detailing the molecular ion peak and fragmentation pathways have not been publicly reported. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 220.92664 |
| [M+Na]⁺ | 242.90858 |
| [M-H]⁻ | 218.91208 |
Note: This data is based on theoretical predictions and has not been experimentally verified in available literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
C=O stretch of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
C-H stretch of the aldehyde, usually appearing as two weak bands around 2720 and 2820 cm⁻¹.
C-O stretch of the methoxy group.
C-S vibrations associated with the thiophene ring.
A search of scientific databases did not yield any experimental IR spectra for this specific compound.
Chromatographic Methods (GC-MS, HPLC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are vital for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be employed. The retention time and peak purity could be established to create a standard for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. It would be used to separate this compound from any volatile impurities and provide a mass spectrum for each component.
While general methods for related thiophene aldehydes are known, specific, validated HPLC or GC-MS methods for the routine analysis or purification of this compound are not described in the available literature.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations Involving the Compound
The bromine atom on the thiophene (B33073) ring of 4-Bromo-5-methoxythiophene-2-carbaldehyde serves as a prime handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.govresearchgate.netnih.gov Future research is expected to focus on leveraging this reactivity to create a diverse library of derivatives.
Potential Catalytic Transformations:
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with various aryl or vinyl boronic acids or esters. This would yield a range of 4-aryl/vinyl-5-methoxythiophene-2-carbaldehydes, which are valuable precursors for pharmaceuticals and organic electronic materials. nih.govresearchgate.net The reaction conditions would likely involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄. nih.gov
Heck Reaction: The reaction of this compound with alkenes in the presence of a palladium catalyst could lead to the formation of substituted vinylthiophenes. thieme-connect.dewikipedia.orgorganic-chemistry.org These products have potential applications in polymer chemistry and as intermediates in organic synthesis.
Sonogashira Coupling: This coupling reaction with terminal alkynes would introduce an alkynyl moiety at the 4-position of the thiophene ring. msu.eduresearchgate.netwikipedia.org The resulting compounds could be utilized in the synthesis of conjugated polymers and other materials with interesting photophysical properties.
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction could be employed to synthesize various 4-amino-5-methoxythiophene-2-carbaldehyde derivatives by reacting the parent compound with a range of primary and secondary amines. researchgate.netthieme-connect.comwikipedia.org These derivatives could be of interest in medicinal chemistry due to the prevalence of the aminothiophene scaffold in bioactive molecules.
A summary of these potential catalytic transformations is presented in the interactive data table below.
| Reaction Type | Coupling Partner | Potential Product | Potential Catalyst/Base System | Potential Applications |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 4-Aryl/Vinyl-5-methoxythiophene-2-carbaldehyde | Pd(PPh₃)₄ / K₃PO₄ | Pharmaceuticals, Organic Electronics |
| Heck | Alkene | 4-Vinyl-5-methoxythiophene-2-carbaldehyde | Pd(OAc)₂ / PPh₃ | Polymer Chemistry, Synthesis Intermediates |
| Sonogashira | Terminal Alkyne | 4-Alkynyl-5-methoxythiophene-2-carbaldehyde | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Conjugated Polymers, Photophysical Materials |
| Buchwald-Hartwig | Amine | 4-Amino-5-methoxythiophene-2-carbaldehyde | Pd₂(dba)₃ / Ligand / Base | Medicinal Chemistry |
Development of Asymmetric Synthetic Routes Utilizing the Compound
The aldehyde functionality of this compound offers a key site for the development of asymmetric synthetic routes to access chiral thiophene derivatives. Such compounds are of significant interest in medicinal chemistry and materials science. nih.govrsc.org
Future research could explore several avenues for asymmetric transformations:
Asymmetric Aldol (B89426) Reactions: The carbaldehyde group can act as an electrophile in asymmetric aldol reactions with ketones or other nucleophiles, catalyzed by chiral organocatalysts or metal complexes. This would lead to the formation of chiral β-hydroxy carbonyl compounds.
Asymmetric Allylation and Crotylation: The use of chiral allylating or crotylating reagents (e.g., chiral allylboronates) would enable the enantioselective synthesis of homoallylic alcohols.
Asymmetric Reductions: The enantioselective reduction of the aldehyde to a primary alcohol can be achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts. The resulting chiral alcohol can then be used as a versatile intermediate.
Catalytic Asymmetric Dearomatization: Recent advances in the catalytic asymmetric dearomatization (CADA) of thiophenes could be adapted. nih.govrsc.org While challenging, this would represent a significant breakthrough, providing access to highly functionalized, chiral, non-aromatic thiophene derivatives.
Integration into Flow Chemistry Systems for Continuous Production
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. unipd.it The synthesis and subsequent derivatization of this compound are well-suited for adaptation to flow chemistry systems.
Future research in this area could focus on:
Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself could enhance production efficiency and safety.
Flow-Based Derivatization: The catalytic transformations discussed in section 7.1 could be translated into flow-based processes. For instance, a packed-bed reactor containing a supported palladium catalyst could be used for continuous Suzuki or Heck reactions. unipd.it This would allow for the efficient production of a library of derivatives with minimal downtime and simplified purification.
Potential in Designing Chemosensors or Molecular Probes
Thiophene-based compounds have demonstrated significant potential as fluorometric and colorimetric chemosensors for the detection of various ions and neutral molecules due to their excellent photophysical properties. bohrium.comnih.govresearchgate.netmdpi.com The functional groups present in this compound make it an attractive scaffold for the design of novel chemosensors.
Future research directions include:
Ion Sensing: The aldehyde group can be readily converted into a Schiff base by condensation with various amines. By incorporating a suitable receptor moiety, the resulting compound could act as a selective chemosensor for metal ions (e.g., Zn²⁺, Cu²⁺, Hg²⁺) or anions (e.g., CN⁻, F⁻). mdpi.com The binding of the analyte would induce a change in the electronic properties of the conjugated system, leading to a detectable change in color or fluorescence.
Molecular Probes for Bioimaging: Functionalized thiophene derivatives have been successfully used as fluorescent probes for bioimaging in living cells. mdpi.com By judiciously modifying the structure of this compound, for example, by introducing a fluorophore and a specific binding site, it could be developed into a molecular probe for imaging specific biological targets.
Application in New Material Science Architectures and Devices
Functionalized thiophenes are cornerstone materials in organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgacs.orgnih.gov The unique substitution pattern of this compound makes it a promising building block for novel organic materials.
Emerging research avenues in this domain include:
Conjugated Polymers: The bromo and aldehyde functionalities allow for the polymerization of this compound through various cross-coupling reactions, leading to the formation of novel conjugated polymers. The methoxy (B1213986) group can enhance the solubility and influence the electronic properties of the resulting polymer.
Non-Linear Optical (NLO) Materials: Thiophene derivatives with donor-acceptor substitution patterns can exhibit significant second-order NLO properties. rsc.org The methoxy (donor) and carbaldehyde (acceptor) groups on the thiophene ring of the target compound, along with the potential for further functionalization at the bromo position, provide a framework for designing new NLO materials.
Photochromic Materials: By incorporating photochromic units, such as spironaphthoxazine, onto the thiophene backbone, materials with light-responsive properties could be developed. acs.org These materials have potential applications in optical data storage and smart windows.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Bromo-5-methoxythiophene-2-carbaldehyde, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via formylation of 4-bromo-5-methoxythiophene using the Vilsmeier-Haack reaction (POCl3/DMF) or through bromination of pre-functionalized thiophene derivatives. Key factors include temperature control (≤0°C for bromination to avoid over-substitution) and stoichiometric ratios of reagents like N-bromosuccinimide (NBS). Evidence from analogous bromothiophene syntheses highlights the importance of protecting the methoxy group during bromination to prevent demethylation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- 1H/13C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while the methoxy group resonates at δ 3.8–4.0 ppm. Aromatic protons on the thiophene ring show coupling patterns indicative of substitution (e.g., singlet for symmetry) .
- IR Spectroscopy : Strong absorption bands for C=O (aldehyde, ~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 235/237 (Br isotope pattern) validate the molecular formula C₆H₅BrO₂S .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy and bromine substituents influence the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : The methoxy group, being electron-donating, directs electrophiles to the para position relative to itself (C-3), while bromine (electron-withdrawing) deactivates the ring, favoring substitution at less hindered positions. Computational studies (e.g., DFT calculations) can map electron density to predict sites for nitration or sulfonation. Experimental validation via competitive reactions and HPLC analysis of product ratios is recommended .
Q. What strategies mitigate challenges in crystallizing this compound, and how does SHELX software facilitate structure refinement?
- Methodological Answer : Crystallization challenges include low solubility in polar solvents and disorder in the aldehyde moiety. Slow vapor diffusion using hexane/ethyl acetate mixtures improves crystal quality. SHELXL refines disordered regions via restraints on bond lengths/angles and handles twinning by applying HKLF5 data. The program’s robust algorithms for heavy atoms (Br) enhance precision in electron density maps .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound across studies?
- Methodological Answer : Contradictions in melting points (e.g., 121°C vs. 155°C in analogous bromothiophenes) may arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and powder XRD can identify polymorphs. Cross-referencing synthesis protocols (e.g., solvent purity, recrystallization methods) from databases like NIST WebBook ensures reproducibility .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
